molecular formula C14H14N4O3S B5786575 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate

4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate

Cat. No. B5786575
M. Wt: 318.35 g/mol
InChI Key: UZVYOKPDOYMPGP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate (DCPBS) is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of phenylhydrazine and is used as a reagent in the synthesis of various compounds. DCPBS has been shown to have significant biological activity and has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate is not fully understood. It is thought to work by inhibiting the activity of certain enzymes and proteins in the body. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins in the body, including DNA topoisomerase II and protein kinase C. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate in lab experiments include its relatively simple synthesis and its significant biological activity. However, there are also some limitations to using 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. It is a toxic compound and must be handled with care. It is also relatively unstable and may degrade over time.

Future Directions

There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate and its potential use in other areas of medicine.

Synthesis Methods

4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate can be synthesized by reacting phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrazine hydrate to yield 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have significant antitumor activity and has been studied as a potential treatment for cancer. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to have antimicrobial activity and has been studied as a potential treatment for infectious diseases.

properties

IUPAC Name

[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c15-14(16)18-17-10-11-6-8-12(9-7-11)21-22(19,20)13-4-2-1-3-5-13/h1-10H,(H4,15,16,18)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYOKPDOYMPGP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate

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